molecular formula C26H21F3N2O3S B431102 3-(4-METHOXYPHENYL)-11-(2-THIENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

3-(4-METHOXYPHENYL)-11-(2-THIENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B431102
M. Wt: 498.5g/mol
InChI Key: YLJBCKABLOJBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHOXYPHENYL)-11-(2-THIENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophenyl group, and a trifluoroacetyl group

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-11-(2-THIENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: Initial steps may involve the condensation of appropriate starting materials to form key intermediates.

    Cyclization Reactions: These intermediates undergo cyclization to form the dibenzo[b,e][1,4]diazepin-1-one core structure.

    Functional Group Modifications:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow chemistry.

Chemical Reactions Analysis

3-(4-METHOXYPHENYL)-11-(2-THIENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-METHOXYPHENYL)-11-(2-THIENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-11-(2-THIENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(4-METHOXYPHENYL)-11-(2-THIENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with other similar compounds, such as:

    Dibenzo[b,e][1,4]diazepin-1-one Derivatives: These compounds share the core structure but differ in the substituents attached to the core.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups that exhibit similar chemical properties.

    Thiophenyl Derivatives: Compounds containing thiophenyl groups that may have comparable biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H21F3N2O3S

Molecular Weight

498.5g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H21F3N2O3S/c1-34-17-10-8-15(9-11-17)16-13-19-23(21(32)14-16)24(22-7-4-12-35-22)31(25(33)26(27,28)29)20-6-3-2-5-18(20)30-19/h2-12,16,24,30H,13-14H2,1H3

InChI Key

YLJBCKABLOJBIV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=CS5)C(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=CS5)C(=O)C2

Origin of Product

United States

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